molecular formula C10H13BrO2 B1289039 1-Bromo-4-(2-ethoxyethoxy)benzene CAS No. 39255-20-4

1-Bromo-4-(2-ethoxyethoxy)benzene

Cat. No.: B1289039
CAS No.: 39255-20-4
M. Wt: 245.11 g/mol
InChI Key: QACZJJNHOATNHA-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-ethoxyethoxy)benzene is a halogenated aromatic compound with the chemical formula C10H13BrO2. It belongs to the family of bromobenzene derivatives and is often used as a building block in organic synthesis. This compound is characterized by the presence of a bromine atom and two ethoxyethoxy groups attached to a benzene ring, making it a versatile intermediate in various chemical reactions.

Scientific Research Applications

1-Bromo-4-(2-ethoxyethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-ethoxyethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2-ethoxyethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at low temperatures to control the rate of bromination and ensure selective substitution at the para position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.

    Nucleophilic Substitution: The ethoxyethoxy groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used for nitration reactions.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-ethoxybenzene
  • 1-Bromo-4-(2-methoxyethoxy)benzene
  • 1-Bromo-4-(2-propoxyethoxy)benzene

Uniqueness

1-Bromo-4-(2-ethoxyethoxy)benzene is unique due to the presence of two ethoxyethoxy groups, which provide increased solubility and reactivity compared to other bromobenzene derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

1-bromo-4-(2-ethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACZJJNHOATNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301026
Record name 1-Bromo-4-(2-ethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39255-20-4
Record name 1-Bromo-4-(2-ethoxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39255-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(2-ethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(2-ethoxyethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In DMF (80 ml) was dissolved 4-bromophenol (10 g). To the mixture was added at room temperature potassium carbonate (16.0 g) and then were added 2-chloroethylethyl ether (8.3 ml) and sodium iodide (9.53 g), and the mixture was stirred at 90° C. for 5 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with 1N sodium hydroxide and saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=2/1) to give 1-bromo-4-(2-ethoxyethoxy)benzene (10.7 g). In THF (100 ml) was dissolved 1-bromo-4-(2-ethoxyethoxy)benzene (10.3 g). To the mixture was added dropwise at −78° C. 1.6M n-butyllithium/hexane (29.1 ml), and the mixture was stirred for 1 hour. To the mixture was added dropwise a solution of trimethyl borate (13.2 g) in THF (13 ml) and the mixture was stirred for 30 minutes and warmed to room temperature. To the mixture was added 10% sulfuric acid (50 ml), and the mixture was stirred for 15 minutes. The reaction mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was washed with hexane/isopropylether to give 4-(2-ethoxyethoxy)phenyl borate (2.52 g).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
9.53 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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